molecular formula C17H14N2O5 B5402848 methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate

methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate

Cat. No.: B5402848
M. Wt: 326.30 g/mol
InChI Key: AFOMMKFRRGKKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is a complex organic compound that features an indole moiety, a nitro group, and a benzoate ester. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate typically involves multiple stepsThe Fischer indole synthesis is often employed, where hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The nitro group is then introduced via nitration, and the esterification process follows to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the nitro group can undergo bioreduction to form reactive intermediates. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-indol-3-ylcarbonyl)-5-nitrobenzoate
  • Methyl 3-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ylcarbonyl)-5-nitrobenzoate
  • Methyl 3-(1H-pyrrolo[2,3-b]pyridin-1-ylcarbonyl)-5-nitrobenzoate

Uniqueness

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole ring and nitro group makes it particularly versatile for various applications in synthetic and medicinal chemistry .

Biological Activity

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C17H14N2O5
  • Molecular Weight: 314.30 g/mol
  • CAS Number: 299949-25-0

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety: The indole structure is known for its ability to interact with various biological receptors and enzymes, modulating their activity.
  • Nitro Group: The presence of the nitro group may facilitate the formation of reactive intermediates, enhancing the compound's reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against various strains of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)<1 µg/mL
Candida albicansMIC = 7.80 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it possesses antiproliferative effects against several cancer cell lines:

Cell LineIC50 (µM)
A549 (lung cancer)0.93 - 2.16
HCT116 (colon cancer)0.18 - 0.93

These results indicate a selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Efficacy: A study published in PMC reported that this compound effectively inhibited the growth of both S. aureus and MRSA with low MIC values, suggesting high potency against these pathogens .
  • Anticancer Properties: Another investigation revealed that the compound significantly suppressed the proliferation of A549 lung cancer cells and demonstrated selective activity against HCT116 colon cancer cells, indicating its potential role in cancer therapy .
  • Mechanistic Insights: Molecular docking studies have suggested that the compound binds effectively to specific targets involved in bacterial resistance mechanisms and cancer cell proliferation pathways .

Properties

IUPAC Name

methyl 3-(2,3-dihydroindole-1-carbonyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-24-17(21)13-8-12(9-14(10-13)19(22)23)16(20)18-7-6-11-4-2-3-5-15(11)18/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOMMKFRRGKKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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